

Application Note: A Validated Protocol for the Synthesis of 4-Morpholinepropanenitrile

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Compound of Interest

Compound Name: 4-Morpholinepropanenitrile

Cat. No.: B041642

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Abstract

This document provides a comprehensive, field-tested guide for the synthesis of **4-Morpholinepropanenitrile** (also known as N-(2-Cyanoethyl)morpholine). The protocol is designed for researchers, chemists, and drug development professionals, emphasizing scientific integrity, safety, and reproducibility. The synthesis proceeds via a cyanoethylation reaction, a classic Michael addition, between morpholine and acrylonitrile. We detail the reaction mechanism, provide a step-by-step experimental procedure, outline critical safety considerations, and describe analytical methods for product validation. This guide is structured to explain the causality behind experimental choices, ensuring the protocol is a self-validating system for producing high-purity **4-Morpholinepropanenitrile**, a versatile intermediate in pharmaceutical and agrochemical research.^{[1][2]}

Introduction and Strategic Overview

4-Morpholinepropanenitrile (CAS No. 4542-47-6) is a valuable heterocyclic building block in organic synthesis.^[3] Its structure, incorporating both a morpholine ring and a nitrile functional group, makes it a versatile precursor for the synthesis of more complex molecules, including pharmaceutical agents and specialty chemicals.^{[1][2]} The nitrile group can be readily hydrolyzed, reduced, or converted to other functional groups, while the morpholine moiety often imparts desirable physicochemical properties such as increased solubility and metabolic stability in drug candidates.

The most direct and industrially scalable method for synthesizing **4-Morpholinepropanenitrile** is the cyanoethylation of morpholine. This reaction is a conjugate addition (specifically, a Michael addition) of the secondary amine (morpholine) to the electron-deficient alkene (acrylonitrile).[4] The nitrogen atom of morpholine acts as a nucleophile, attacking the β -carbon of the acrylonitrile, which is polarized due to the strong electron-withdrawing nature of the adjacent nitrile group. The reaction is typically base-catalyzed, but the basicity of morpholine itself is often sufficient to promote the reaction without an external catalyst.[4][5]

This protocol has been optimized for high yield and purity while prioritizing operational safety.

Reaction Mechanism and Rationale

The core of this synthesis is the nucleophilic addition of morpholine to acrylonitrile.

Mechanism: The Michael Addition

- Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of morpholine attacks the electron-poor β -carbon of acrylonitrile.
- Proton Transfer: This initial attack forms a zwitterionic intermediate. A proton is then transferred from the nitrogen atom to the α -carbon, a process often facilitated by another molecule of morpholine acting as a base. This regenerates the neutral amine and forms the final product.

The reaction is highly exothermic and requires careful temperature control. The slow, dropwise addition of acrylonitrile to morpholine is a critical experimental choice designed to manage the reaction's heat evolution, preventing runaway reactions and the formation of unwanted byproducts from the polymerization of acrylonitrile. A slight molar excess of morpholine is often used to ensure the complete consumption of the more hazardous and volatile acrylonitrile.[6]

Detailed Experimental Protocol

Materials and Equipment

| Reagent/Equipment | Details |
|-------------------------------|---|
| Reagents | |
| Morpholine | C ₄ H ₉ NO, MW: 87.12 g/mol , Purity: ≥99% |
| Acrylonitrile | C ₃ H ₃ N, MW: 53.06 g/mol , Purity: ≥99% (stabilized) |
| Equipment | |
| Round-bottom flask (250 mL) | Three-necked, with appropriate stoppers |
| Dropping funnel (100 mL) | Pressure-equalizing |
| Magnetic stirrer and stir bar | |
| Thermometer | |
| Condenser | With water circulation |
| Heating mantle / Ice bath | For temperature control |
| Vacuum distillation apparatus | For purification |

Mandatory Safety Precautions

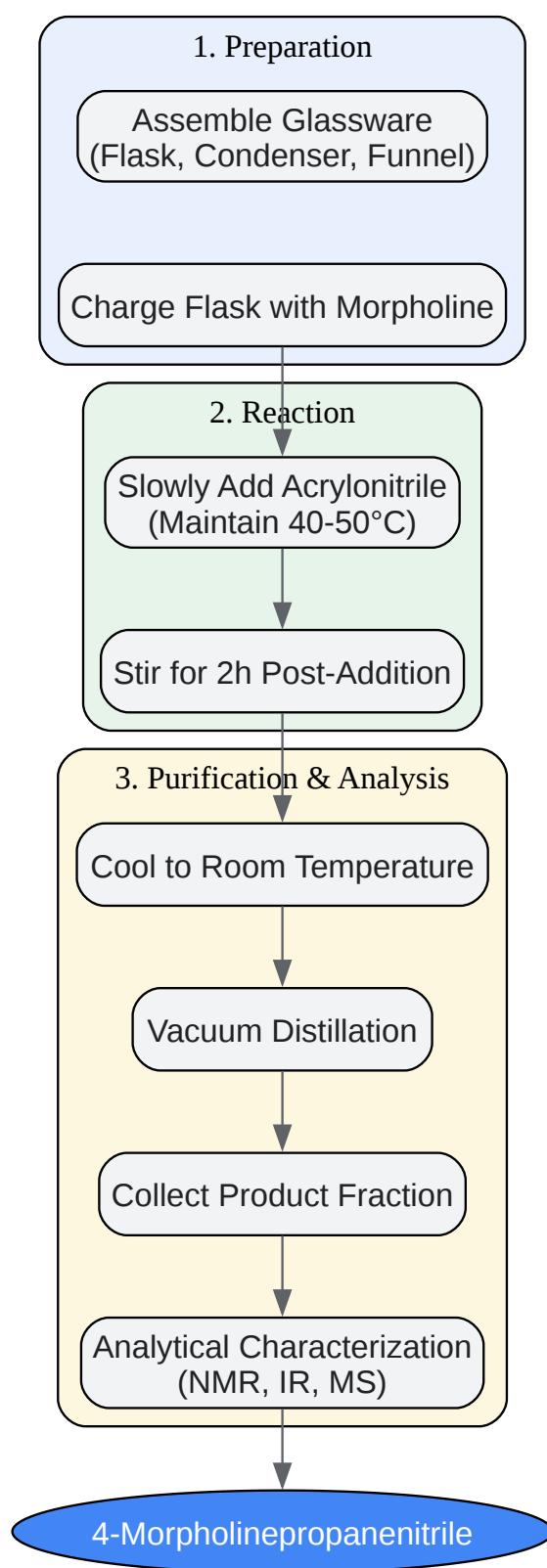
This protocol must be performed in a certified chemical fume hood.

- Acrylonitrile: Highly flammable, toxic if inhaled, ingested, or in contact with skin, and a suspected human carcinogen.[\[7\]](#) Wear nitrile gloves (double-gloving is recommended), a lab coat, and chemical splash goggles.[\[7\]](#)
- Morpholine: Corrosive and flammable. Causes severe skin burns and eye damage.[\[8\]](#) Handle with appropriate personal protective equipment (PPE).
- Thermal Hazard: The reaction is exothermic. An ice bath must be readily available to control the temperature.
- Waste Disposal: All chemical waste must be disposed of according to institutional and local regulations for hazardous materials.

Step-by-Step Synthesis Procedure

- Reactor Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a thermometer. Attach a condenser to the central neck.
- Reagent Charging: Charge the flask with morpholine (54.5 g, 0.625 mol). Begin stirring.
- Controlled Addition: Fill the dropping funnel with acrylonitrile (26.5 g, 0.50 mol).
- Reaction Initiation: Begin the slow, dropwise addition of acrylonitrile to the stirring morpholine. Monitor the temperature closely. The reaction is exothermic, and the temperature should be maintained between 40-50°C.^[6] Use an ice bath to cool the flask as needed. The addition should take approximately 2 hours.^[6]
- Reaction Completion: After the addition is complete, continue stirring the mixture at 45°C for an additional 2 hours to ensure the reaction goes to completion.^[6]
- Product Isolation & Purification:
 - Allow the reaction mixture to cool to room temperature. The resulting crude product is a yellowish liquid.
 - Set up a vacuum distillation apparatus.
 - Carefully transfer the crude product to the distillation flask.
 - Distill the mixture under reduced pressure. The first fraction will contain unreacted morpholine and other low-boiling impurities.
 - Collect the product fraction, **4-Morpholinepropanenitrile**, which distills at approximately 110-115°C at 10 mmHg. The expected product is a clear, colorless to pale yellow liquid.^[2] ^[3]

Workflow Diagram



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Caption: Workflow for the synthesis of **4-Morpholinepropanenitrile**.

Trustworthiness: A Self-Validating Protocol

The integrity of this synthesis is confirmed by rigorous analytical characterization of the final product. The data obtained should align with established values for **4-Morpholinopropanenitrile**, providing a verifiable endpoint for the protocol.

Physical Properties and Expected Yield

| Parameter | Value |
|----------------------------|--|
| Molecular Formula | C ₇ H ₁₂ N ₂ O ^[3] |
| Molecular Weight | 140.18 g/mol ^[3] |
| Appearance | Colorless to pale yellow liquid ^[2] |
| Purity (Post-Distillation) | >98% |
| Theoretical Yield | 70.09 g (based on 0.50 mol acrylonitrile) |
| Expected Practical Yield | 85-95% |

Analytical Characterization

- Infrared (IR) Spectroscopy: The IR spectrum provides definitive evidence of the key functional groups.
 - C≡N Stretch: A sharp, strong absorption band is expected around 2245 cm⁻¹, which is characteristic of a nitrile group. Its presence confirms the successful addition of the cyanoethyl group.
 - C-H Stretch: Bands between 2850-2970 cm⁻¹ correspond to the aliphatic C-H bonds in the morpholine ring and the propane chain.^[9]
 - C-O-C Stretch: A strong band around 1115 cm⁻¹ is indicative of the C-O-C ether linkage within the morpholine ring.^[10]
- ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (400 MHz, CDCl₃): Proton NMR confirms the structural arrangement of the molecule.

- $\delta \sim 3.70$ ppm (t, 4H): A triplet corresponding to the four protons on the carbons adjacent to the oxygen atom in the morpholine ring (-O-CH₂-).
- $\delta \sim 2.65$ ppm (t, 2H): A triplet for the two protons on the carbon adjacent to the nitrile group (-CH₂-CN).
- $\delta \sim 2.50$ ppm (m, 6H): A multiplet that integrates to six protons, representing the four protons on the carbons adjacent to the nitrogen in the morpholine ring (-N-CH₂-) and the two protons of the central methylene group of the propane chain (-N-CH₂-CH₂-).
- ¹³C NMR Spectroscopy (100 MHz, CDCl₃): Carbon NMR provides a map of the unique carbon environments.
 - $\delta \sim 119$ ppm: Quaternary carbon of the nitrile group (C≡N).
 - $\delta \sim 67$ ppm: Carbons adjacent to oxygen in the morpholine ring (-O-CH₂-).
 - $\delta \sim 53$ ppm: Carbons adjacent to nitrogen in the morpholine ring (-N-CH₂-).
 - $\delta \sim 51$ ppm: Carbon of the propane chain attached to the morpholine nitrogen (-N-CH₂-).
 - $\delta \sim 16$ ppm: Carbon of the propane chain adjacent to the nitrile group (-CH₂-CN).
- Mass Spectrometry (MS): Confirms the molecular weight of the product.
 - [M+H]⁺: In electrospray ionization (ESI+), the primary ion observed should be at m/z = 141.1, corresponding to the protonated molecule.

Conclusion

This application note provides a robust and validated protocol for the synthesis of **4-Morpholinepropanenitrile**. By adhering to the detailed steps, particularly the controlled addition of acrylonitrile and rigorous safety measures, researchers can reliably produce this important synthetic intermediate with high yield and purity. The included analytical benchmarks serve as a self-validating mechanism, ensuring the identity and quality of the final product and reinforcing the trustworthiness of the experimental outcome.

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